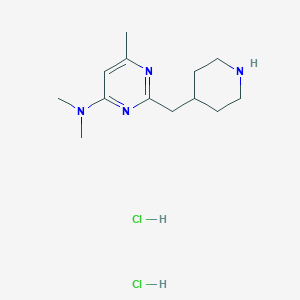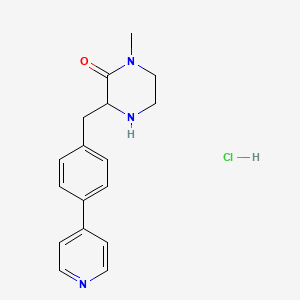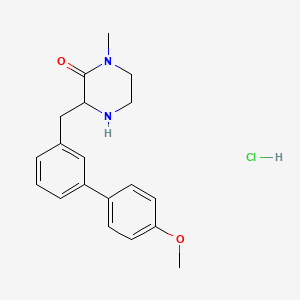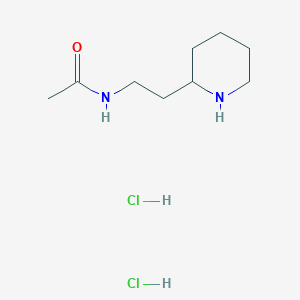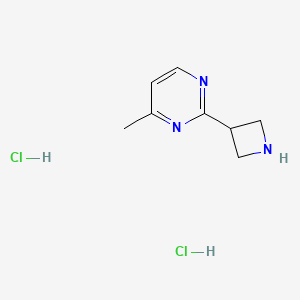![molecular formula C24H20BrNO5 B1402747 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid CAS No. 1252992-36-1](/img/structure/B1402747.png)
2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid
Vue d'ensemble
Description
The compound “2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid” is a complex organic molecule. It contains several functional groups, including a benzyloxy group, a methoxy group, a bromo group, an acryloylamino group, and a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. These properties could include things like melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Anticancer Applications
Cinnamic acid derivatives, including compounds structurally related to 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid, have been extensively studied for their anticancer properties. These compounds' reactive sites—substitution at the phenyl ring, addition at the α,β- unsaturation, and the carboxylic acid functionality—offer a plethora of chemical modifications, making them promising agents in antitumor research. Studies suggest that various cinnamoyl acids, esters, amides, hydrazides, and related derivatives show significant antitumor efficacy, highlighting the underutilized potential of these compounds in medicinal chemistry since their first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).
Anti-inflammatory Applications
Research on salicylic acid derivatives, closely related to the chemical structure of interest, indicates their significant anti-inflammatory and analgesic activity. Notably, a novel salicylic acid derivative, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has emerged as a potential alternative to acetylsalicylic acid (ASA), demonstrating promising COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This underscores the potential of utilizing compounds within this chemical family for "new" drug development, aiming at substituting traditional ASA with alternatives that might offer reduced gastric toxicity and enhanced therapeutic benefits (Tjahjono et al., 2022).
Advanced Oxidation Processes
The degradation of organic pollutants through advanced oxidation processes (AOPs) is a critical area of environmental research, where derivatives of cinnamic and salicylic acids could play a significant role. The study of acetaminophen degradation by AOPs, for instance, provides insights into the potential use of related chemical structures in enhancing the degradation efficiency of recalcitrant compounds in aqueous media. The identification of various by-products and their biotoxicity in such processes not only contributes to the understanding of degradation pathways but also highlights the ecological implications of releasing these compounds into the environment without adequate treatment (Qutob et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-[[(Z)-2-bromo-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO5/c1-30-22-14-17(11-12-21(22)31-15-16-7-3-2-4-8-16)13-19(25)23(27)26-20-10-6-5-9-18(20)24(28)29/h2-14H,15H2,1H3,(H,26,27)(H,28,29)/b19-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRZYZCTEWSPQN-UYRXBGFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)O)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)O)\Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




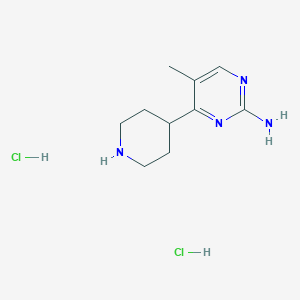

![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)


![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)

